molecular formula C9H8BrN3O B14424830 1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- CAS No. 86143-82-0

1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro-

Cat. No.: B14424830
CAS No.: 86143-82-0
M. Wt: 254.08 g/mol
InChI Key: MQYXURDJPXRBAF-UHFFFAOYSA-N
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Description

1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- is a heterocyclic compound that features a triazine ring with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrogenated triazine derivatives.

    Substitution: Formation of halogen-substituted triazine derivatives.

Scientific Research Applications

1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A parent compound with similar structural features.

    6-Phenyl-1,2,4-Triazin-3(2H)-one: A derivative with a phenyl substituent instead of a bromophenyl group.

    4,5-Dihydro-1,2,4-Triazin-3(2H)-one: A simpler derivative without the bromophenyl group.

Uniqueness

1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

86143-82-0

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

6-(4-bromophenyl)-4,5-dihydro-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-6(2-4-7)8-5-11-9(14)13-12-8/h1-4H,5H2,(H2,11,13,14)

InChI Key

MQYXURDJPXRBAF-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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